molecular formula C21H23NO4 B2720404 [4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone CAS No. 478067-80-0

[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone

Cat. No.: B2720404
CAS No.: 478067-80-0
M. Wt: 353.418
InChI Key: YMWNTSPJWJLIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone features a tetrahydro-pyrrolidine core substituted with two distinct aromatic moieties: a 4-methoxybenzoyl group at position 4 and a 4-methoxyphenyl group at position 2. The methyl group at position 1 enhances steric stability, while the methoxy groups likely influence electronic properties and solubility.

Properties

IUPAC Name

[4-(4-methoxybenzoyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22-12-18(20(23)14-4-8-16(25-2)9-5-14)19(13-22)21(24)15-6-10-17(26-3)11-7-15/h4-11,18-19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNTSPJWJLIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone, with the CAS number 478067-80-0, is a member of the pyrrolidine class of compounds. Its molecular formula is C21H23NO4C_{21}H_{23}NO_{4} and it has a molecular weight of 353.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound exhibits the following physical properties:

  • Boiling Point : Approximately 518.5 °C (predicted)
  • Density : 1.170 g/cm³ (predicted)
  • pKa : Approximately 7 ± 0.60 (predicted) .

Research indicates that compounds similar to 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications, particularly in cancer treatment, where it enhances the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting PARP pathways. This is particularly relevant for tumors with specific defects in DNA repair mechanisms, making them more susceptible to treatments that induce DNA damage .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Similar compounds have been reported to alleviate oxidative stress and promote neurogenesis, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine . This suggests a role in treating neurodegenerative diseases or conditions associated with cognitive decline.

Antioxidant Activity

The antioxidant capacity of related compounds has been documented, which could contribute to their overall biological activity by mitigating oxidative stress within cells. This activity is essential for protecting cellular integrity and function, particularly in high-stress environments such as those found in cancerous tissues .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of various pyrrolidine derivatives on tumor cell lines, demonstrating that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to PARP inhibition and subsequent DNA damage accumulation .
  • Neuroprotective Effects : In animal models, administration of pyrrolidine derivatives resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings support the potential use of these compounds in managing neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
NeuroprotectionAlleviation of oxidative stress
AntioxidantScavenging free radicals

Scientific Research Applications

The compound 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its structural characteristics, synthesis methods, biological activities, and potential applications in medicinal chemistry and other fields.

Structural Characteristics

The compound features a unique structure that includes:

  • A tetrahydropyrrole ring, which contributes to its biological activity.
  • Methoxybenzoyl and methoxyphenyl groups that enhance its lipophilicity and potential interaction with biological targets.

Molecular Formula and Properties

  • Molecular Formula: C20H24N2O4
  • Molecular Weight: 356.42 g/mol

Biological Activities

Research indicates that compounds similar to 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone exhibit various biological activities. These include:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties: The presence of methoxy groups may enhance the compound's ability to penetrate bacterial membranes, offering potential as an antimicrobial agent.
  • Neuroprotective Effects: Investigations into neuroprotective properties indicate possible applications in treating neurodegenerative diseases.

Case Studies

  • Anticancer Research:
    • A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Activity:
    • Research highlighted its effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
  • Neuroprotection:
    • In vitro studies showed that the compound could protect neurons from oxidative stress, indicating potential for development in Alzheimer's disease therapies .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

  • Drug Development: Its structural features allow for modifications aimed at enhancing efficacy and reducing toxicity.
  • Lead Compound for Synthesis: It can serve as a lead structure for synthesizing new derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Physicochemical Properties
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydro-pyrrolidine 4-(4-Methoxybenzoyl), 1-methyl, 3-(4-methoxyphenyl) ~409.45* High polarity due to dual methoxy groups; potential for π-π stacking interactions
4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone Tetrahydro-pyrrolidine 4-(3-Chloro-4-methoxyphenyl), 3-(4-cyclohexylphenyl) 442.51 Enhanced lipophilicity from cyclohexyl group; chloro substituent increases stability
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone Tetrahydro-pyrrolidine 4-(4-Methylbenzoyl), 1-methyl, 5-(3-nitrophenyl), 3-(4-methylphenyl) 442.51 Nitro group introduces electron-withdrawing effects; methyl groups reduce solubility
(1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone Indole 1-Butyl, 3-(4-methoxyphenyl) 307.39 Planar indole core; methoxy group enhances H-bonding potential
(4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone Pyrrole 4-Chlorophenyl, 4-phenyl 281.74 Aromatic pyrrole; chloro substituent increases electrophilicity

*Calculated based on molecular formula C₂₇H₂₇NO₄.

Key Observations :

  • Electronic Effects : The target compound’s dual methoxy groups donate electron density, contrasting with the electron-withdrawing nitro group in and chloro substituent in . This difference may influence reactivity in nucleophilic or electrophilic environments.
  • Lipophilicity : Cyclohexyl and butyl substituents in and enhance lipophilicity, whereas methoxy groups in the target compound improve aqueous solubility.
  • Aromaticity: The indole core in and pyrrole in enable π-π stacking, while the non-aromatic tetrahydro-pyrrolidine in the target compound offers conformational flexibility.

Q & A

Q. What are the primary synthetic routes for 4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone, and how can purity be ensured?

The compound is typically synthesized via multi-step Friedel-Crafts acylation or Mannich reactions , leveraging methoxy-substituted benzophenone precursors (e.g., 4-methoxybenzophenone derivatives) . Key steps include:

  • Acylation : Reacting tetrahydro-1H-pyrrole intermediates with 4-methoxybenzoyl chloride under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol or dichloromethane. Purity validation requires HPLC (C18 reverse-phase column, UV detection at 254 nm) and melting point analysis (compare to literature values, e.g., 58–63°C for related methoxybenzophenones) .

Q. How is the compound’s structural conformation validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Space group determination : Monoclinic P21/cP2_1/c (common for similar methanone derivatives) .
  • Refinement : SHELXL or SHELXTL software for bond length/angle optimization (e.g., C=O bond ~1.21 Å, C–O–CH3_3 ~1.43 Å) . Complementary techniques include 13C^{13}\text{C} NMR (carbonyl signals at ~195–205 ppm) and IR spectroscopy (C=O stretch at ~1670 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal packing). Strategies:

  • Variable-temperature NMR : Identify conformational flexibility (e.g., methoxy group rotation).
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., π–π stacking in crystals vs. solvent interactions) .
  • DFT calculations : Optimize gas-phase and solid-state geometries (software: Gaussian or ORCA) to correlate with experimental data .

Q. What strategies optimize the compound’s reactivity in derivatization studies?

Reactivity hinges on electronic effects from substituents:

  • Electrophilic substitution : Methoxy groups activate the benzene ring at para positions; use nitration (HNO3_3/H2_2SO4_4) or bromination (Br2_2/FeBr3_3) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces carbonyl groups to alcohols for downstream functionalization . Monitor regioselectivity via LC-MS and confirm with NOESY NMR for steric effects .

Q. How can computational modeling predict the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict:

  • UV-Vis absorption : Methoxy groups redshift absorption maxima (e.g., ~290–320 nm) via conjugation .
  • Fluorescence quenching : Compare HOMO-LUMO gaps with experimental emission spectra . Validate with solvatochromic studies in polar/nonpolar solvents .

Q. What methodologies assess the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C for thermal stability .
  • Photodegradation assays : Expose to UV light (λ = 254 nm) and monitor via HPLC ; methoxy groups enhance stability compared to hydroxyl analogs .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and quantify degradation products by HRMS .

Q. How can researchers hypothesize biological targets for this compound?

Structural analogs (e.g., pyrazolone-methanones) exhibit antimicrobial or antitumor activity via enzyme inhibition (e.g., topoisomerase II or kinases) . Workflow:

  • Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 1M17 for kinase binding).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

Methodological Notes

  • Structural validation : Always cross-check SCXRD data with CIF validation tools (e.g., checkCIF) to flag outliers in displacement parameters .
  • Synthetic scalability : Pilot reactions under inert atmospheres (Ar/N2_2) to prevent oxidation of methoxy groups .
  • Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.